molecular formula C23H17ClO3 B4900081 8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4900081
M. Wt: 376.8 g/mol
InChI Key: JXVFPLOYDHOGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a bicyclic framework fused with a cyclopentane ring. The molecule features a chlorine substituent at the 8-position and a bulky 1-naphthylmethoxy group at the 7-position.

Properties

IUPAC Name

8-chloro-7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c24-20-11-19-17-9-4-10-18(17)23(25)27-21(19)12-22(20)26-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-3,5-8,11-12H,4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVFPLOYDHOGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituent at 7-Position Molecular Formula Key Features
Target compound: 8-chloro-7-(1-naphthylmethoxy)-... 1-Naphthylmethoxy (C₁₀H₇CH₂O−) C₂₃H₁₇ClO₃ Bulky aromatic group enhances lipophilicity; potential for π-π stacking
8-Chloro-7-[(2-chlorobenzyl)oxy]-... 2-Chlorobenzyloxy C₁₉H₁₄Cl₂O₃ Electron-withdrawing Cl improves stability; smaller substituent increases solubility
8-Chloro-7-[(4-methoxybenzyl)oxy]-... 4-Methoxybenzyloxy C₂₀H₁₇ClO₄ Methoxy group enhances electron density; may improve binding to polar targets
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-... 2-(4-Chlorophenyl)-2-oxoethoxy C₂₀H₁₃Cl₂O₄ Ketone functionality introduces reactivity for nucleophilic additions
8-Chloro-7-[(4-chlorophenyl)methoxy]-... 4-Chlorobenzyloxy C₁₉H₁₃Cl₂O₃ Symmetric substitution may influence crystallinity and packing efficiency
6-Methyl-7-(2-oxopropoxy)-... 2-Oxopropoxy C₁₆H₁₆O₄ Aliphatic ketone substituent reduces steric hindrance; likely higher solubility

Key Findings:

Steric Effects : The 1-naphthylmethoxy group in the target compound introduces significant steric bulk compared to smaller substituents like 2-chlorobenzyloxy or 4-methoxybenzyloxy . This may reduce metabolic clearance but could also hinder binding to compact active sites in biological targets.

Conversely, electron-donating groups (e.g., 4-methoxy in ) may stabilize resonance structures, affecting redox behavior.

Solubility and Lipophilicity : The 1-naphthylmethoxy group likely increases lipophilicity (logP ~4.5 estimated), whereas analogs with polar substituents (e.g., 2-oxopropoxy in ) exhibit improved aqueous solubility.

Synthetic Accessibility: The synthesis of such compounds typically involves acid-catalyzed condensation of resorcinol derivatives with acylated intermediates, as seen in the preparation of related chloro-chromenones .

Research Implications and Gaps

While structural data for the target compound are sparse, insights from analogs suggest avenues for further study:

  • Crystallography : SHELX-based refinements (widely used for small-molecule crystallography ) could elucidate the conformational impact of the 1-naphthylmethoxy group.
  • Biological Screening : Analogous compounds with chloro-substituents (e.g., ) have shown activity in kinase inhibition assays; similar studies could be extended to the target molecule.
  • Material Science : The extended π-system of the naphthyl group may enhance luminescent properties, making it a candidate for organic electronics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.